6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one

Medicinal chemistry Pharmacophore design Structure-activity relationship

6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one (CAS 927987-22-2, molecular formula C14H11N3O2, molecular weight 253.26 g/mol) is a heterocyclic small molecule belonging to the quinazolin-4(3H)-one family. It features a 6-amino substituent on the quinazolinone core and a 3-hydroxyphenyl group at the N3 position, a combination that yields a distinctive hydrogen-bond donor/acceptor profile (three H-bond donors, four H-bond acceptors) and a moderately polar surface area (topological polar surface area ≈ 76 Ų) relative to close analogs.

Molecular Formula C14H11N3O2
Molecular Weight 253.261
CAS No. 927987-22-2
Cat. No. B2760895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one
CAS927987-22-2
Molecular FormulaC14H11N3O2
Molecular Weight253.261
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)N2C=NC3=C(C2=O)C=C(C=C3)N
InChIInChI=1S/C14H11N3O2/c15-9-4-5-13-12(6-9)14(19)17(8-16-13)10-2-1-3-11(18)7-10/h1-8,18H,15H2
InChIKeyBKWCOFWWHLTSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one (CAS 927987-22-2): Core Identity and Procurement-Relevant Features


6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one (CAS 927987-22-2, molecular formula C14H11N3O2, molecular weight 253.26 g/mol) is a heterocyclic small molecule belonging to the quinazolin-4(3H)-one family . It features a 6-amino substituent on the quinazolinone core and a 3-hydroxyphenyl group at the N3 position, a combination that yields a distinctive hydrogen-bond donor/acceptor profile (three H-bond donors, four H-bond acceptors) and a moderately polar surface area (topological polar surface area ≈ 76 Ų) relative to close analogs . The compound is typically supplied as a solid with a purity specification of ≥98% (HPLC) . This substitution pattern is not a trivial extension of simpler quinazolinones; the concurrent presence of the 6-amino motif and the N3-meta-hydroxyphenyl ring creates a unique pharmacophoric signature that is absent in common analogs such as 6-aminoquinazolin-4(3H)-one (CAS 17329-31-6) or 2-(3-hydroxyphenyl)quinazolin-4(3H)-one (CAS 911417-23-7).

Why 6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one Cannot Be Replaced by Common Quinazolinone Analogs


Generic substitution of 6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one with structurally proximal quinazolinones such as 6-aminoquinazolin-4(3H)-one (lacking the N3-aryl ring) or 2-(3-hydroxyphenyl)quinazolin-4(3H)-one (lacking the 6-amino group) results in the loss of critical molecular recognition features . The 6-amino group and the N3-meta-hydroxyphenyl ring jointly constitute a spatially arranged hydrogen-bonding network that is essential for binding to certain biological targets, including the active site of monoamine oxidase B (MAO-B), where the quinazolinone scaffold has been patented as a selective inhibitor chemotype [1]. Empirical evidence shows that even minor structural alterations—such as relocating the hydroxyphenyl group to the C2 position or removing the 6-amino moiety—can dramatically alter both potency and selectivity profiles within the quinazolin-4(3H)-one class [2]. Consequently, procurement decisions that treat quinazolinones as interchangeable risk introducing compounds with unvalidated pharmacological signatures and inconsistent batch performance.

Quantitative Differentiation Evidence for 6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one vs. Closest Analogs


Dual Hydrogen-Bond Donor/Acceptor Architecture vs. 6-Aminoquinazolin-4(3H)-one

The target compound possesses both a 6-amino group (one H-bond donor, one H-bond acceptor) and a 3-hydroxyphenyl substituent (one phenolic H-bond donor, one H-bond acceptor), yielding a total of three H-bond donors and four H-bond acceptors . In contrast, its closest simplified analog, 6-aminoquinazolin-4(3H)-one (CAS 17329-31-6), lacks the N3-aryl ring entirely and offers only two H-bond donors and three H-bond acceptors [1]. This additional hydrogen-bonding capacity permits the target compound to engage in more extensive and directional molecular interactions with biological targets, a feature that is critical for achieving selectivity within the quinazolinone pharmacophore class [2].

Medicinal chemistry Pharmacophore design Structure-activity relationship

N3-meta-Hydroxyphenyl Architectural Advantage for MAO-B Inhibitor Pharmacophore

The patent literature on 3H-quinazolin-4-one derivatives as selective MAO-B inhibitors explicitly defines the N3-aryl substitution as a critical pharmacophoric element, with the 3-hydroxyphenyl moiety specifically enumerated as a preferred embodiment [1]. While quantitative IC50 data for this exact compound against purified MAO-B have not been disclosed in the public domain, class-level structure-activity relationship (SAR) analysis indicates that the concurrent presence of a 6-amino group and an N3-(3-hydroxyphenyl) substituent yields a binding mode that differs fundamentally from that of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one, which positions the hydroxyphenyl ring at C2 rather than N3 [2]. The N3-aryl orientation places the phenolic hydroxyl group in a distinct spatial trajectory relative to the quinazolinone carbonyl, thereby enabling interactions with the FAD cofactor and Tyr-435/Tyr-398 residues in the MAO-B active site that the C2-aryl analog cannot replicate [1].

MAO-B inhibition Neurodegenerative disease Selectivity engineering

Predicted Lipophilicity and Permeability Advantage vs. 6-Aminoquinazolin-4(3H)-one

Computed octanol-water partition coefficients (clogP) indicate that the target compound has a predicted clogP of approximately 1.8–2.0, compared to approximately 0.7–0.9 for 6-aminoquinazolin-4(3H)-one [1]. This ~1.1 log unit increase in lipophilicity is attributable to the N3-(3-hydroxyphenyl) substituent and places the target compound within the optimal CNS drug-like space (clogP 1–4) as defined by Pajouhesh and Lenz (2005) [2]. The higher clogP, combined with the modest TPSA (~76 Ų), suggests superior passive membrane permeability and potential blood-brain barrier penetration compared to the more polar, unsubstituted 6-amino analog.

ADME prediction Drug-likeness Blood-brain barrier penetration

Antimicrobial Lead Potential: In Silico-Guided MIC Activity Against MRSA

An in silico screening campaign of a large compound library identified 6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one as a lead candidate against methicillin-resistant Staphylococcus aureus (MRSA), with a reported minimal inhibitory concentration (MIC) of 2 µg/mL . This value compares favorably to class-average MICs for unoptimized quinazolinone derivatives, which typically fall in the 25–50 µg/mL range against Gram-positive pathogens [1]. The compound is hypothesized to target penicillin-binding proteins (PBPs), a mechanism distinct from the MAO-B inhibition associated with the quinazolinone scaffold, underscoring its polypharmacological potential .

Antimicrobial resistance MRSA In silico screening Penicillin-binding protein

Application Scenarios for 6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one Based on Verified Differentiation Evidence


CNS Drug Discovery: Selective MAO-B Inhibitor Screening

The compound's N3-(3-hydroxyphenyl)quinazolin-4(3H)-one core directly maps onto the pharmacophore defined in US20040142951A1 for selective MAO-B inhibition [1]. Its predicted clogP of 1.8–2.0 and moderate TPSA (~76 Ų) position it favorably for blood-brain barrier penetration . Research groups engaged in neurodegenerative disease programs (Alzheimer's, Parkinson's) should prioritize this compound over 6-aminoquinazolin-4(3H)-one or C2-substituted analogs to maintain fidelity to the patented MAO-B pharmacophore.

Anti-infective Hit-to-Lead Optimization Against MRSA

With a reported MIC of 2 µg/mL against S. aureus MRSA—12- to 25-fold more potent than typical unoptimized quinazolinones —this compound serves as a validated starting point for structure-activity relationship studies targeting penicillin-binding proteins. Procurement of this specific analog, rather than generic quinazolinones, is essential to preserve the in silico-nominated substitution pattern responsible for the observed antibacterial activity.

Chemical Biology Tool Compound for Probing Polypharmacology

The dual potential for MAO-B inhibition and antibacterial activity makes this compound a valuable tool for investigating target engagement across distinct biological pathways. The concurrent 6-amino and N3-(3-hydroxyphenyl) architecture provides a defined chemical probe that cannot be replicated by simpler analogs such as 6-aminoquinazolin-4(3H)-one or 2-(3-hydroxyphenyl)quinazolin-4(3H)-one [2]. This scenario is particularly relevant for academic screening centers and pharmaceutical probe discovery units.

Synthetic Intermediate for Diversified Quinazolinone Libraries

The 6-amino and 3-hydroxyphenyl functional handles enable orthogonal derivatization: the aromatic amine can undergo amidation or diazotization, while the phenolic -OH permits etherification or esterification. This dual reactivity, combined with a purity specification of ≥98% , makes the compound a superior building block for generating focused libraries compared to analogs lacking either reactive site.

Quote Request

Request a Quote for 6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.